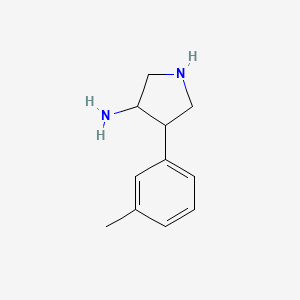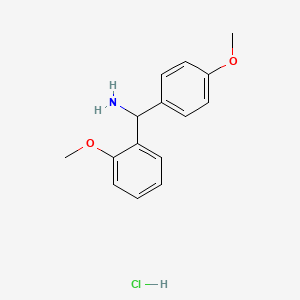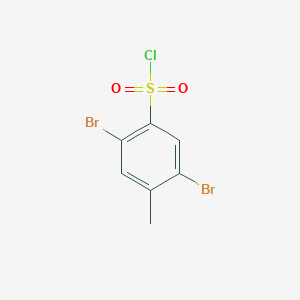
4-(3-Methylphenyl)pyrrolidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Methylphenyl)pyrrolidin-3-amine is a compound that features a pyrrolidine ring substituted with a tolyl group at the 4-position and an amine group at the 3-position. This compound is part of the broader class of pyrrolidine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methylphenyl)pyrrolidin-3-amine typically involves the construction of the pyrrolidine ring followed by the introduction of the tolyl and amine groups. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3-chloropropylamine with an aromatic aldehyde can yield the desired pyrrolidine derivative .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is also prevalent in industrial settings due to its efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
4-(3-Methylphenyl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The aromatic ring can be reduced under hydrogenation conditions.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation.
Substitution: Reagents like alkyl halides and acyl chlorides are used for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of reduced aromatic rings.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
4-(3-Methylphenyl)pyrrolidin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-Methylphenyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity towards these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple five-membered ring with a nitrogen atom, used widely in medicinal chemistry.
Pyrrolidinone: A lactam derivative of pyrrolidine with diverse biological activities.
Indole: An aromatic heterocycle with a nitrogen atom, known for its wide range of biological activities.
Uniqueness
4-(3-Methylphenyl)pyrrolidin-3-amine is unique due to the presence of both the tolyl and amine groups, which confer specific chemical and biological properties. The combination of these functional groups allows for unique interactions with molecular targets, making it a valuable compound in various research fields .
Properties
CAS No. |
1782577-70-1 |
|---|---|
Molecular Formula |
C11H16N2 |
Molecular Weight |
176.26 g/mol |
IUPAC Name |
4-(3-methylphenyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C11H16N2/c1-8-3-2-4-9(5-8)10-6-13-7-11(10)12/h2-5,10-11,13H,6-7,12H2,1H3 |
InChI Key |
STQGRIWXCRZGMQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C2CNCC2N |
Canonical SMILES |
CC1=CC(=CC=C1)C2CNCC2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine hydrochloride](/img/structure/B1433108.png)

![1-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride](/img/structure/B1433114.png)


![1,4-Diazabicyclo[2.2.2]octane-2-carbonitrile](/img/structure/B1433118.png)
![(1R)-1-[5-chloro-2-(difluoromethoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1433119.png)

![7-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B1433121.png)
![{3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-yl}methanol](/img/structure/B1433124.png)

![6-Oxaspiro[2.5]octan-1-ylmethanol](/img/structure/B1433127.png)
![({3-[1-(Ethylsulfanyl)ethyl]-1,2,4-oxadiazol-5-yl}methyl)(methyl)amine](/img/structure/B1433129.png)

